molecular formula C11H9IN4O2 B14922560 N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide

Cat. No.: B14922560
M. Wt: 356.12 g/mol
InChI Key: MOYVGDPNSCTKMB-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with an iodine atom and a carbamoylphenyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminobenzamide with 4-iodo-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high efficiency, cost-effectiveness, and minimal environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Sodium azide, potassium cyanide; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.

Scientific Research Applications

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(2-carbamoylphenyl)-3,4-dichloro-1,2-thiazole-5-carboxamide: Similar structure with a thiazole ring and dichloro substitution.

    N-(2-carbamoylphenyl)-3,4-dichloro-1H-pyrazole-5-carboxamide: Similar structure with a pyrazole ring and dichloro substitution.

Uniqueness

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-3-carboxamide is unique due to the presence of the iodine atom in the pyrazole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications.

Properties

Molecular Formula

C11H9IN4O2

Molecular Weight

356.12 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-4-iodo-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C11H9IN4O2/c12-7-5-14-16-9(7)11(18)15-8-4-2-1-3-6(8)10(13)17/h1-5H,(H2,13,17)(H,14,16)(H,15,18)

InChI Key

MOYVGDPNSCTKMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(C=NN2)I

Origin of Product

United States

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